molecular formula C21H30O4 B12380206 4-Pregnen-11|A,21-diol-3,20-dione-d8

4-Pregnen-11|A,21-diol-3,20-dione-d8

Cat. No.: B12380206
M. Wt: 354.5 g/mol
InChI Key: OMFXVFTZEKFJBZ-VVDPCNBCSA-N
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Description

The Role of Stable Isotope Labeling in Advanced Steroidomics

Steroidomics, the comprehensive analysis of steroids in biological systems, requires highly accurate and precise quantification methods due to the low concentrations and structural diversity of these molecules. nih.gov Stable isotope labeling, particularly with deuterium (B1214612), is a cornerstone of modern steroid analysis, primarily through its use in isotope dilution mass spectrometry (IDMS). dntb.gov.ua The technique involves adding a known quantity of a deuterated steroid, which serves as an internal standard, to a biological sample at the beginning of the analytical process. sigmaaldrich.com

These deuterated internal standards are considered the gold standard for quantitative analysis. diagnosticsworldnews.com Because the labeled standard is chemically almost identical to the analyte (the steroid of interest), it behaves similarly during sample extraction, purification, and chromatography. researchgate.net Crucially, it also experiences similar effects of ion suppression or enhancement in the mass spectrometer source, which is a common source of error in complex biological matrices. texilajournal.com By measuring the ratio of the natural analyte to the deuterated standard, analysts can accurately calculate the initial concentration of the steroid, correcting for procedural losses and analytical variability. nih.govtexilajournal.com This approach, often coupled with powerful techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides the specificity and sensitivity needed for reliable steroid profiling in clinical and research settings. sigmaaldrich.comnih.gov

Academic Significance of 4-Pregnen-11α,21-diol-3,20-dione-d8 as a Research Probe

The compound 4-Pregnen-11α,21-diol-3,20-dione-d8 is the deuterated form of 4-Pregnen-11α,21-diol-3,20-dione, a steroid more commonly known as 11-epicorticosterone. It is a stereoisomer of the major glucocorticoid corticosterone (B1669441), differing in the orientation of the hydroxyl group at the C11 position. While less studied than corticosterone, the analysis of such isomers is critical for understanding specific enzymatic pathways and metabolic disorders.

The primary academic significance of 4-Pregnen-11α,21-diol-3,20-dione-d8 is its role as a high-fidelity internal standard for the quantitative determination of endogenous 11-epicorticosterone by LC-MS/MS. Its utility as a research probe is based on the following principles:

Structural Analogy : As the stable isotope-labeled analog, it is the ideal internal standard, ensuring the most accurate quantification of 11-epicorticosterone.

Metabolic Tracer : In metabolic studies, it can be used to trace the metabolic fate of 11-epicorticosterone in vivo or in vitro without the safety concerns associated with radioactive isotopes. mdpi.com

Assay Development : It is essential for the development and validation of new analytical methods designed to measure steroid profiles, particularly in research focused on adrenal steroidogenesis and hypertension, where the precise measurement of multiple steroid isomers is necessary.

The use of such a specific deuterated standard allows researchers to achieve the high accuracy and precision required to detect subtle changes in steroid concentrations, which can be crucial for diagnosing hormonal disorders or understanding the biochemical mechanisms of disease. sigmaaldrich.com

Historical Context of Stable Isotopes in Metabolic and Biosynthetic Studies

The use of isotopes to trace biological processes is a concept that revolutionized biochemistry. The journey began over a century ago with Frederick Soddy's discovery of isotopes—elements that are chemically identical but differ in mass. nih.govnih.gov The development of mass spectrometers by figures like J.J. Thomson and F.W. Aston enabled the separation and quantification of these isotopes. nih.govnih.gov

The true potential of stable isotopes in biology was unlocked in the 1930s by Rudolf Schoenheimer and his collaborator David Rittenberg at Columbia University. nih.govresearchgate.net Following Harold Urey's discovery of deuterium, Schoenheimer and Rittenberg ingeniously used it as a tracer. nih.govbritannica.com They "tagged" fatty acids and cholesterol with deuterium, fed them to animals, and traced their metabolic fate, demonstrating for the first time that body constituents are in a constant state of flux, a concept he termed the "dynamic state of body constituents." researchgate.netcambridge.org This work, using stable isotopes like deuterium (²H) and heavy nitrogen (¹⁵N), laid the foundation for modern metabolic research. cambridge.orgnih.gov

After World War II, the availability of long-lived radioisotopes such as Carbon-14 led to their widespread adoption, temporarily superseding stable isotopes in many biological studies. nih.gov However, safety concerns over the use of radioactive materials in humans, coupled with significant advancements in mass spectrometry technology, led to a resurgence in the use of stable isotopes. nih.govnih.gov Today, stable isotopes like deuterium are indispensable and safe tools for investigating the metabolism of proteins, carbohydrates, and lipids in human subjects. nih.govmaastrichtuniversity.nl

Data Tables

Table 1: Chemical Compound Properties

PropertyUnlabeled CompoundDeuterated Compound
Systematic Name (8S,9S,10R,11R,13S,14S,17R)-11,21-dihydroxy-10,13-dimethyl-17-(2-hydroxyacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one4-Pregnen-11α,21-diol-3,20-dione-d8
Common Name 11-epicorticosterone; 11α-Hydroxycorticosterone11-epicorticosterone-d8
Molecular Formula C₂₁H₃₀O₅C₂₁H₂₂D₈O₅
Molecular Weight 362.46 g/mol chemsrc.comApprox. 370.51 g/mol

Table 2: Research Applications of 4-Pregnen-11α,21-diol-3,20-dione-d8

ApplicationAnalytical TechniquePurpose
Quantitative Steroidomics Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Serves as an internal standard to ensure accurate and precise measurement of 11-epicorticosterone in complex biological matrices like plasma, serum, or urine. pubcompare.ainih.gov
Metabolic Studies Isotope-Tracer Mass SpectrometryUsed as a non-radioactive tracer to investigate the biosynthesis, transport, and catabolism of 11-epicorticosterone and related steroid hormones. mdpi.commaastrichtuniversity.nl
Clinical Chemistry Assay Development LC-MS/MSEssential for the validation of new diagnostic assays targeting steroid hormone profiles, helping to distinguish between structurally similar isomers. sigmaaldrich.comirisotope.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H30O4

Molecular Weight

354.5 g/mol

IUPAC Name

(11S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3/t14?,15?,16-,17+,19?,20?,21?/m1/s1/i3D2,7D2,9D,11D2,16D

InChI Key

OMFXVFTZEKFJBZ-VVDPCNBCSA-N

Isomeric SMILES

[2H]C1=C2C(CC3C4CC[C@](C4(C[C@@H](C3C2(CC(C1=O)([2H])[2H])C)O)C)([2H])C(=O)C([2H])([2H])O)([2H])[2H]

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O

Origin of Product

United States

Synthetic Methodologies for Deuterated Pregnanes

Strategies for Deuterium (B1214612) Incorporation in Steroid Scaffolds

The introduction of deuterium into a steroid framework like that of 4-Pregnen-11β,21-diol-3,20-dione is a nuanced process. The choice of strategy depends on the desired location of the deuterium atoms, the required level of incorporation, and the stereochemical outcome.

Classical chemical synthesis offers a high degree of control for incorporating deuterium at specific, non-exchangeable positions within the steroid molecule. These multi-step pathways often involve the use of deuterated reagents to build or modify the steroid skeleton.

A common strategy involves the reduction of a ketone or an unsaturated bond using a deuterated reducing agent. For instance, sodium borodeuteride (NaBD4) is frequently used to introduce deuterium. A facile synthesis for a set of deuterium-labeled steroid diols has been described involving the reduction and deuteration of cholest-4-ene-3,6-dione, derived from cholesterol, using sodium borodeuteride and deuterium water (D₂O). scilit.comresearchgate.net

Another established method starts with a Δ⁵-steroid. nih.gov This pathway proceeds through the formation of a 6-oxo-3α,5α-cyclosteroid intermediate. Base-catalyzed exchange in the presence of deuterium oxide introduces deuterium atoms at the C-7 position. Subsequent reduction of the 6-oxo group with sodium borodeuteride introduces a deuterium atom at C-6. nih.gov Rearrangement of the resulting deuterated cyclosteroid yields the desired Δ⁵-steroid with deuterium atoms at specific positions. nih.gov While this example illustrates the principle on a Δ⁵-steroid, similar strategic modifications can be envisioned for the pregnane (B1235032) skeleton.

More modern approaches, such as copper-catalyzed deacylative deuteration, allow for the site-specific introduction of deuterium at alkyl positions by using a methylketone as a "traceless" activating group. nih.gov This redox-neutral process utilizes D₂O as the deuterium source and demonstrates broad functional group tolerance, offering a powerful tool for labeling complex molecules. nih.gov

Table 1: Examples of Chemical Synthesis Pathways for Deuterated Steroids

Starting Material Key Reagents Deuteration Position(s) Reference
Δ⁵-Sterol D₂O, Sodium borodeuteride C-6, C-7 nih.gov
Cholest-4-ene-3,6-dione D₂O, Sodium borodeuteride Various scilit.comresearchgate.net
Alkyl Ketones D₂O, Copper catalyst Alkyl positions nih.gov

Catalytic hydrogen-deuterium exchange (HDX) is an efficient method for introducing deuterium into a molecule by replacing existing hydrogen atoms. nih.gov This process is often more cost-effective than de novo synthesis. nih.gov The selectivity of the exchange is highly dependent on the catalyst and reaction conditions.

The fundamental mechanism of HDX involves the substitution of a hydrogen atom with a deuterium atom from a deuterium source, most commonly D₂O. nih.gov For carbon-bound hydrogens, which are typically not readily exchangeable, catalysis is required. nih.gov This can be achieved through pH-dependent (acid or base) catalysis or metal-dependent catalysis. nih.gov

For a compound like 4-Pregnen-11β,21-diol-3,20-dione, which contains α,β-unsaturated ketone systems, certain protons are more acidic and thus more susceptible to exchange. Base-catalyzed HDX proceeds via a keto-enol equilibrium, allowing for the selective exchange of hydrogen atoms on carbons alpha to the carbonyl groups. nih.gov The γ-hydrogens in α,β-unsaturated carbonyl systems, such as that found in the A-ring of corticosterone (B1669441), can also undergo exchange through conjugation. nih.gov

Transition metal catalysts offer high selectivity in H/D exchange reactions. researchgate.net Metals such as ruthenium, rhodium, iridium, palladium, and iron have been employed to catalyze the deuteration of organic molecules. researchgate.netacs.orgnih.gov The mechanism typically involves the activation of a C-H bond by the metal center.

For example, ruthenium and rhodium nanoparticles have been shown to catalyze the selective H/D exchange in phosphines, where the position of deuterium incorporation is dictated by the substrate's structure and its coordination to the metal surface. nih.gov Similarly, palladium catalysts can be used to introduce deuterium at aliphatic positions adjacent to a π-system, while platinum catalysts tend to favor aromatic positions. acs.org The development of nanostructured iron catalysts has enabled the scalable and selective deuteration of various (hetero)arenes using D₂O, highlighting the potential for robust and cost-effective industrial applications. nih.gov These principles of metal-catalyzed activation are applicable to the specific functional groups present in the steroid scaffold.

The application of ultrasound has been shown to significantly enhance the efficiency of deuteration reactions. A practical and efficient method for synthesizing deuterated steroid hormones utilizes an ultrasound-assisted microcontinuous process. researchgate.netresearchgate.net This technique can achieve high selectivity (up to 98%) and deuterium incorporation (up to 99%) under mild conditions. researchgate.netresearchgate.net

In this process, the steroid hormone is passed through a microreactor along with a deuterated solvent, and the system is subjected to ultrasonic irradiation. The ultrasound likely facilitates the reaction by enhancing mass transfer and promoting the formation of reactive intermediates, such as the conversion of a ketone to an enol structure under acidic conditions, which then reacts with the deuterium source. researchgate.net This method is rapid, sustainable, and allows for the reuse of the deuterated solvent, making it an attractive approach for gram-scale synthesis. researchgate.net

Biocatalysis presents a powerful strategy for achieving highly selective and stereospecific deuterium incorporation under mild reaction conditions. nih.gov Enzymes, particularly those dependent on nicotinamide (B372718) cofactors like NADH, are key to this approach. nih.govbohrium.com

A significant challenge in biocatalytic deuteration is the supply of the isotopically-labeled cofactor, [4-²H]-NADH. nih.gov Recent strategies have overcome this by coupling the recycling of [4-²H]-NADH with a clean reductant (H₂) and an inexpensive deuterium source (D₂O). nih.govbohrium.com This system can then be paired with a variety of C=O, C=N, and C=C bond reductases to achieve asymmetric deuteration across a range of molecules with near-perfect chemo-, stereo-, and isotopic selectivity. bohrium.com The applicability of this method has been demonstrated in the preparative-scale synthesis of a deuterated drug molecule. nih.govbohrium.com

Specific microorganisms have also been utilized for deuteration. For example, the alga Ochromonas malhamensis has been shown to metabolize deuterated progesterone, indicating the potential for whole-cell biocatalytic systems in steroid modification. nih.gov

Catalytic Hydrogen-Deuterium Exchange Reactions

Considerations for Deuterium Labeling Pattern and Isotopic Purity

The utility of a deuterated standard like 4-Pregnen-11β,21-diol-3,20-dione-d8 is critically dependent on its isotopic purity and the stability of the deuterium labels. rsc.orgsigmaaldrich.com

Determining the isotopic purity and confirming the location of the deuterium atoms are essential quality control steps. A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is a powerful strategy for this purpose. rsc.org HRMS can accurately determine the isotopic enrichment by integrating the signals of the different isotopologues, while NMR confirms the structural integrity and the specific positions of the deuterium labels. rsc.orgnih.gov

A significant challenge with deuterated standards, particularly steroids, is the potential for back-exchange, where the incorporated deuterium atoms are replaced by protons from the solvent or during analysis. sigmaaldrich.com Deuterium atoms in positions that are acidic or activated (e.g., alpha to a ketone) can be labile, especially under basic or acidic conditions. nih.govsigmaaldrich.com This loss of deuterium can compromise the accuracy of quantitative analyses and potentially lead to erroneous results, such as false positives. sigmaaldrich.com

To mitigate this, several approaches are considered:

Strategic Labeling: Placing deuterium atoms in chemically stable, non-exchangeable positions is the preferred strategy. This often requires more complex chemical synthesis pathways rather than simple exchange reactions. sigmaaldrich.com

Alternative Isotopes: Using ¹³C-labeled standards is an alternative that completely avoids the issue of back-exchange, as carbon-carbon bonds are stable. sigmaaldrich.com

Method Validation: It is crucial to verify the isotopic stability of the deuterated standard under the specific conditions of the analytical method (e.g., LC-MS/MS). sigmaaldrich.com

Table 2: Techniques for Isotopic Purity and Stability Analysis

Analytical Technique Information Provided Key Considerations Reference
High-Resolution Mass Spectrometry (HRMS) Isotopic enrichment (% deuterium incorporation), relative abundance of isotopologues. Requires high mass accuracy and resolution to distinguish isotopologues. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural integrity, precise location of deuterium atoms, relative isotopic purity. Confirms that deuteration has not caused structural rearrangement. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Monitors for back-exchange under analytical conditions. Essential for validating the stability of the label during analysis. sigmaaldrich.comsigmaaldrich.com

Positional Selectivity of Deuteration and Label Stability

Achieving positional selectivity in the deuteration of complex molecules like pregnane steroids is a significant synthetic challenge. The specific placement of deuterium atoms is crucial for their utility as internal standards, ensuring that the label is not lost during sample preparation or analysis. Methodologies for introducing deuterium often involve hydrogen-deuterium exchange reactions, which can be catalyzed by acids, bases, or metals. acs.orgnih.gov

For pregnane structures, certain positions are more susceptible to deuteration. For instance, hydrogen atoms on carbons alpha to a carbonyl group (such as at C-2 and C-4 in the A-ring of 4-Pregnen-3,20-dione systems) are readily exchangeable under basic conditions due to enolization. nih.gov This principle can be used to selectively introduce deuterium at these positions. The synthesis of a multiply deuterated cortisol, a structurally related steroid, involved a base-catalyzed hydrogen-deuterium exchange using sodium deuteroxide (NaOD) in deuterated methanol (B129727) (MeOD) to label positions C-9 and C-12. nih.gov Reductive deuteration using reagents like sodium borodeuteride (NaBD4) is another common strategy to introduce deuterium at specific sites, such as the C-11 position. nih.govresearchgate.netscilit.com

However, the stability of these deuterium labels is a critical consideration. Labels on heteroatoms (like oxygen in hydroxyl groups) or on carbons adjacent to carbonyl groups can be prone to back-exchange with protons from the solvent or matrix. nih.gov Therefore, for a stable internal standard, deuterium atoms are preferably placed at chemically stable, non-exchangeable positions. The synthesis of [9,11,12,12-2H4]cortisol, for example, specifically targeted these more stable sites to create a robust labeled compound. nih.gov

The stability of deuterium labels on a steroid backbone is influenced by their chemical environment. The table below summarizes the relative stability of deuterium labels at different positions on a pregnane steroid framework.

Position of Deuterium LabelChemical EnvironmentRelative StabilityRationale for Stability/Instability
C-2, C-4Alpha to C-3 keto groupLowProne to enolization and back-exchange under acidic or basic conditions. nih.gov
C-17, C-21Part of the dihydroxyacetone side chainModerate to LowSusceptible to exchange, particularly under conditions that affect the side chain.
C-9, C-12On the steroid backbone, not adjacent to activating groupsHighC-D bonds are not activated and are generally stable under typical analytical conditions. nih.gov
C-11Adjacent to a hydroxyl groupHighOnce introduced via reductive deuteration, this label is generally stable. nih.gov

Minimizing Hydrogen-Deuterium Exchange in Complex Matrices

When using deuterated steroids like 4-Pregnen-11β,21-diol-3,20-dione-d8 in complex biological matrices (e.g., plasma, urine), a primary challenge is preventing the back-exchange of deuterium atoms with protons. nih.govresearchgate.net This phenomenon can compromise the accuracy of quantitative analyses by mass spectrometry, as it alters the mass-to-charge ratio of the internal standard. nih.gov

Several strategies are employed to minimize this back-exchange during sample preparation and analysis. The most critical factors to control are pH, temperature, and the duration of exposure to protic solvents. nih.govresearchgate.net

pH Control: The rate of hydrogen-deuterium exchange is pH-dependent. To "quench" the exchange process and preserve the deuterium labels, samples are typically maintained at a low pH (around 2.5) and low temperature. researchgate.net This is often achieved by adding formic acid or trifluoroacetic acid to the sample and solvents. nih.gov

Temperature Control: Lowering the temperature to near 0°C significantly reduces the rate of back-exchange. researchgate.net Analytical procedures, from sample storage to chromatographic separation, are often conducted under refrigerated conditions.

Rapid Analysis: Minimizing the time the sample spends in protic solvents is crucial. The use of ultra-high-performance liquid chromatography (UHPLC) systems allows for very fast separations, reducing the opportunity for back-exchange to occur before the sample enters the mass spectrometer. nih.gov

Matrix-Specific Considerations: The composition of the biological matrix can also influence label stability. For instance, certain enzymes in plasma could potentially affect the steroid structure. Proper sample clean-up and protein precipitation are important steps to mitigate these effects. Encapsulating deuterated samples in a water-immiscible solvent, creating a water-in-oil droplet, has also been proposed as a novel strategy to retard back-exchange kinetics. rsc.org

The following table outlines key strategies for minimizing H-D back-exchange during the analysis of deuterated steroids.

ParameterRecommended ConditionRationale
pH 2.25 - 2.5Minimizes the rate of acid/base-catalyzed exchange. nih.govresearchgate.net
Temperature 0°C (Ice-water bath)Slows down the kinetics of the exchange reaction. researchgate.net
Chromatography Fast LC (e.g., UHPLC)Reduces the residence time of the analyte in the protic mobile phase. nih.gov
Solvent System Low salt concentration (<20 mM) before electrospray injectionHigh salt can influence the pH and rate of exchange. nih.gov

Scalable Synthesis Techniques for Research Applications

The demand for deuterated steroids as internal standards in clinical and research settings necessitates the development of scalable and efficient synthetic methods. nih.gov Traditional multi-step syntheses can be time-consuming and may not be suitable for producing the gram-scale quantities required for widespread use. nih.gov

Recent advancements have focused on developing more practical and sustainable approaches. One such innovative technique is the ultrasound-assisted microcontinuous process . nih.govresearchgate.net This method has been successfully applied to the synthesis of various deuterated steroid hormones. nih.gov In this process, the steroid substrate is passed through a microreactor under ultrasound irradiation in the presence of a deuterated solvent like deuterated methanol (CD3OD). nih.gov Ultrasound enhances mixing and mass transfer, accelerating the hydrogen-deuterium exchange reaction. nih.gov This technique offers several advantages:

Efficiency: High levels of deuterium incorporation (up to 99%) can be achieved rapidly, often at room temperature. nih.gov

Scalability: The continuous nature of the process allows for straightforward scaling to produce gram-scale quantities of the deuterated product. nih.gov

Another approach for scalable deuteration involves the use of efficient and cost-effective catalysts. Iron-based catalysts, for example, have been developed for the selective deuteration of various organic molecules using inexpensive deuterium oxide (D2O) as the deuterium source. nih.gov These heterogeneous catalysts are robust, air- and water-stable, and can be reused, making them suitable for large-scale industrial applications. nih.gov Ruthenium-based catalysts have also been employed for the direct deuteration of aldehydes and other functional groups using D2O. researchgate.netlookchem.com These catalytic methods offer a practical and economical route to a wide range of deuterated compounds, including steroid precursors.

Theoretical Principles of Stable Isotope Dilution Mass Spectrometry in Steroid Analysis

Fundamental Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise quantification of chemical substances. The core principle involves adding a known quantity of an isotopically distinct form of the analyte—an internal standard—to the sample before any processing or analysis. wikipedia.org In the context of steroid analysis, a stable isotope-labeled steroid, such as 4-Pregnen-11β,21-diol-3,20-dione-d8 (Corticosterone-d8), is introduced into a biological sample (e.g., plasma, urine, or saliva). caymanchem.commedchemexpress.com

This "spiked" sample is then subjected to extraction, purification, and chromatographic separation. nih.gov The final step involves analysis by a mass spectrometer, which distinguishes and measures the native (unlabeled) analyte and the isotopically labeled internal standard based on their mass-to-charge (m/z) ratio. irisotope.com Because the labeled and unlabeled forms of the molecule are chemically identical, they behave in the same manner throughout the entire analytical procedure. irisotope.com By measuring the ratio of the signal from the native analyte to that of the known amount of internal standard, the concentration of the analyte in the original sample can be calculated with high accuracy. wikipedia.orgnih.gov

Comparative Advantages of Stable Isotope Labeled Internal Standards

The use of stable isotope-labeled compounds like Corticosterone-d8 as internal standards is considered the "gold standard" in quantitative mass spectrometry. tandfonline.com Their key advantage lies in their near-identical physicochemical properties to the target analyte, which allows for superior correction of analytical variability compared to traditional internal standards that are merely structurally similar. nih.govamazonaws.com

Biological samples are complex mixtures containing numerous compounds that can interfere with the analysis, a phenomenon known as the "matrix effect." tandfonline.com During mass spectrometry, co-eluting substances from the sample matrix can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. chromatographyonline.com A stable isotope-labeled internal standard like Corticosterone-d8 co-elutes with its endogenous counterpart, corticosterone (B1669441), and is therefore subjected to the exact same matrix effects. amazonaws.comthermofisher.com Consequently, the ratio of the analyte to the internal standard remains constant, effectively canceling out the signal variability caused by the matrix and ensuring an accurate measurement. thermofisher.comclearsynth.com

The journey of a sample from collection to analysis involves multiple steps, including extraction, clean-up, and potential derivatization, during which loss of the analyte can occur. chromforum.orgnih.gov A significant advantage of using a stable isotope-labeled internal standard is its ability to compensate for these procedural losses. nih.govyoutube.com Since the internal standard (e.g., Corticosterone-d8) is added at the very beginning of the process and has virtually identical chemical and physical properties to the analyte (corticosterone), it experiences the same degree of loss at each step. nih.govnih.gov By measuring the final ratio of the analyte to the internal standard, any variability introduced during sample handling is inherently corrected, leading to a more reliable and reproducible result. nih.gov

The ultimate goal of any quantitative method is to achieve high accuracy and reproducibility. SIDMS, through the use of stable isotope-labeled internal standards, excels in this regard. americanlaboratory.comnih.gov By effectively normalizing for both matrix effects and procedural inconsistencies, the technique minimizes the sources of error that plague other quantitative methods. nih.govthermofisher.com The use of an ideal internal standard—one that is chemically indistinguishable from the analyte apart from its isotopic composition—ensures that the measured ratio accurately reflects the true concentration of the analyte in the sample. researchgate.netnih.gov This leads to high-precision data with low coefficients of variation, which is crucial for reliable clinical diagnostics and research. nih.gov

Optimizing Mass Shift and Spectral Separation for Deuterated Standards

When using deuterated standards like Corticosterone-d8, a critical consideration is the mass difference, or "mass shift," between the labeled internal standard and the native analyte. The mass spectrometer must be able to clearly resolve the signals from both compounds without any spectral overlap or isotopic crosstalk. researchgate.netnih.gov

Corticosterone-d8 has eight deuterium (B1214612) atoms, resulting in a mass increase of 8 Daltons compared to unlabeled corticosterone. caymanchem.comisotope.com This significant mass shift provides clear separation of the two signals in the mass spectrum, preventing the natural isotopic abundance of the analyte from interfering with the signal of the internal standard, and vice versa. researchgate.netnih.gov An insufficient mass shift can lead to overlapping signals, compromising the accuracy of the measurement. Furthermore, the isotopic purity of the standard is crucial; the presence of unlabeled analyte in the internal standard material can lead to artificially inflated results. nih.gov Therefore, a well-characterized, highly pure deuterated standard with a substantial mass shift, like Corticosterone-d8, is essential for robust and accurate quantification in steroid analysis. nih.govresearchgate.net

Interactive Data Table: Properties of Corticosterone and its Deuterated Internal Standard

PropertyCorticosterone (Analyte)4-Pregnen-11β,21-diol-3,20-dione-d8 (Internal Standard)
Trivial Name Corticosterone, Kendall's Compound 'B' steraloids.comCorticosterone-d8 caymanchem.com
Chemical Formula C₂₁H₃₀O₄ nih.govC₂₁H₂₂D₈O₄ caymanchem.com
Molecular Weight 346.46 g/mol steraloids.com354.5 g/mol caymanchem.com
Monoisotopic Mass 346.214409 Da nih.gov354.26476 Da (Calculated)
CAS Number 50-22-6 steraloids.com1271728-07-4 caymanchem.com

Advanced Analytical Applications of 4 Pregnen 11α,21 Diol 3,20 Dione D8

Mass Spectrometry-Based Platforms for Steroid Analysis

Mass spectrometry (MS) has become the gold standard for steroid analysis due to its superior sensitivity and specificity compared to traditional immunoassays. nih.govnih.gov The use of deuterated internal standards, such as 4-Pregnen-11α,21-diol-3,20-dione-d8, is fundamental to these methods, correcting for variations in sample preparation and ionization efficiency. nih.govchromforum.org

LC-MS/MS is the predominant technique for the quantification of steroids in clinical and research settings. nih.govnih.gov In these methods, 4-Pregnen-11α,21-diol-3,20-dione-d8 is added to biological samples (e.g., serum, plasma, urine, or hair) at the beginning of the sample preparation process. nih.govmsacl.orgresearchgate.net This process often involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids from the matrix. nih.govmsacl.orgnih.gov

Chromatographic separation is typically achieved on a C18 reversed-phase column, which separates steroids based on their hydrophobicity. msacl.orgoup.com The separated analytes are then introduced into the mass spectrometer, usually employing electrospray ionization (ESI) in positive mode. msacl.orgnih.gov Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte (corticosterone) and the internal standard (4-Pregnen-11α,21-diol-3,20-dione-d8). mdpi.comnih.gov The ratio of the analyte peak area to the internal standard peak area is used for quantification, ensuring high accuracy by correcting for any analyte loss during sample processing. nih.gov

Table 1: Example of LC-MS/MS Parameters for Corticosterone (B1669441) Analysis Using a Deuterated Internal Standard

ParameterCondition
Sample Preparation Protein Precipitation & Liquid-Liquid Extraction
LC Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 3 µm) msacl.org
Mobile Phase Gradient of water and methanol (B129727) with additives like ammonium (B1175870) fluoride (B91410) mdpi.com
Flow Rate 0.4 - 0.6 mL/min oup.commdpi.com
Ionization Mode Positive Electrospray Ionization (ESI+) msacl.org
MS Detection Multiple Reaction Monitoring (MRM) mdpi.com
Corticosterone MRM Transition e.g., m/z 347 → 121 nih.gov
Internal Standard 4-Pregnen-11α,21-diol-3,20-dione-d8 caymanchem.com

GC/MS is another powerful technique for steroid analysis, often requiring a derivatization step to increase the volatility and thermal stability of the steroids. nih.govmdpi.com In this workflow, 4-Pregnen-11α,21-diol-3,20-dione-d8 is used as an internal standard for the quantification of corticosterone. After extraction from the biological matrix, the analytes and the internal standard are derivatized, commonly through methyloxime formation followed by trimethylsilylation. mdpi.com

The derivatized sample is then injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. mdpi.com The mass spectrometer then detects the characteristic ions of the derivatized analyte and internal standard. nih.gov Isotope dilution GC/MS methods provide excellent accuracy and are used as reference methods for steroid hormone measurement. usgs.gov

The integration of ion mobility spectrometry (IMS) with LC-MS provides an additional dimension of separation based on the size, shape, and charge of the ions in the gas phase. nih.govmdpi.com This technique, known as LC-IM-MS, is particularly valuable for the analysis of steroids, as it can separate isomeric compounds that may be difficult to resolve by chromatography alone. nih.govnih.gov

In the context of steroid analysis, 4-Pregnen-11α,21-diol-3,20-dione-d8 would be used as an internal standard in an LC-IM-MS workflow. The addition of the ion mobility separation step provides a collision cross-section (CCS) value for each ion, which is a characteristic physical property that enhances identification confidence. researchgate.net This multi-dimensional separation (retention time, m/z, and drift time/CCS) significantly improves selectivity and reduces chemical noise, leading to more reliable quantification of corticosterone in complex samples. mdpi.comnih.gov

Development and Validation of High-Throughput Steroidomics Assays

The need to analyze large numbers of samples in clinical studies and systems biology has driven the development of high-throughput steroidomics assays. These assays aim to simultaneously measure a broad panel of steroids, providing a comprehensive snapshot of the steroid metabolome.

Developing a robust high-throughput assay requires careful optimization of all analytical steps. For LC-MS/MS methods, this includes streamlining sample preparation, often using 96-well plate formats for SPE or LLE to increase throughput. nih.gov Chromatographic run times are minimized by using shorter columns or ultra-high-performance liquid chromatography (UHPLC) systems, while maintaining adequate separation of key steroid isomers. nih.gov

MS detection parameters, such as spray voltage, gas flows, and collision energies for MRM transitions, are optimized for each steroid in the panel to maximize sensitivity. mdpi.comresearchgate.net The use of a panel of deuterated internal standards, including 4-Pregnen-11α,21-diol-3,20-dione-d8 for corticosterone, is crucial for the accuracy of these multi-analyte methods, as each standard co-elutes with its corresponding analyte and compensates for matrix effects and extraction variability. nih.gov

Table 2: Key Validation Parameters for a High-Throughput Steroid Assay

Validation ParameterTypical Acceptance Criteria
Linearity (R²) > 0.99 nih.govnih.gov
Intra- and Inter-day Precision (%RSD) < 15% nih.govnih.gov
Accuracy (% Bias) Within ±15% of the nominal value nih.govresearchgate.net
Recovery Consistent and reproducible nih.gov
Matrix Effect Minimal and compensated for by the internal standard msacl.orgnih.gov
Lower Limit of Quantification (LLOQ) Sufficient for the intended application nih.gov

4-Pregnen-11α,21-diol-3,20-dione-d8 is integral to both targeted and untargeted steroid profiling approaches.

Targeted steroid profiling focuses on the quantification of a predefined panel of steroids known to be relevant to a specific physiological or pathological condition. nih.gov In these assays, 4-Pregnen-11α,21-diol-3,20-dione-d8 allows for the precise and accurate measurement of corticosterone levels, which is vital for assessing adrenal function and stress responses. caymanchem.com

Untargeted steroidomics , on the other hand, aims to comprehensively measure all detectable steroids in a sample to discover novel biomarkers or metabolic pathways. mdpi.com In such studies, high-resolution mass spectrometry (HRMS) platforms like Q-TOF or Orbitrap are often used. oup.com While quantification is more challenging in untargeted approaches, the inclusion of a panel of internal standards, including 4-Pregnen-11α,21-diol-3,20-dione-d8, helps to anchor the dataset, assess data quality, and aid in the tentative identification and relative quantification of other detected steroids. mdpi.com The combination of LC/IM/MS is particularly powerful for untargeted analysis as it provides highly selective data for known compounds and can reveal information about unknown compounds. mdpi.comnih.gov

Use as a Calibrant for Accurate Mass Measurements

In high-resolution mass spectrometry (HRMS), the precise mass of an analyte is a key parameter for its identification and confirmation. Deuterated internal standards like 4-Pregnen-11α,21-diol-3,20-dione-d8 play a crucial role as internal calibrants. By introducing a compound of known elemental composition and mass into the sample, a continuous and accurate mass calibration can be maintained throughout the analytical run. This practice corrects for any instrumental drift in the mass analyzer, ensuring that the measured masses of target analytes are highly accurate.

The use of a deuterated standard that co-elutes with the non-labeled analyte provides a reliable reference point within the same analytical timeframe, significantly improving the confidence in the assigned elemental compositions of unknown or trace-level steroids. While direct studies focusing solely on 4-Pregnen-11α,21-diol-3,20-dione-d8 as a mass calibrant are not prevalent, the principle is well-established within the broader context of steroid analysis using isotope-labeled standards. nih.gov

A key advantage of using stable isotope-labeled internal standards is their similar physicochemical properties to the analytes of interest, which minimizes variations during sample preparation and analysis. nih.gov This similarity ensures that the calibrant and the analyte behave almost identically during extraction, chromatography, and ionization, leading to more reliable and accurate mass measurements.

Methodological Innovations for Trace-Level Detection of Steroids

The detection and quantification of steroids at trace levels in complex biological matrices such as serum, plasma, and hair present significant analytical challenges. Methodological innovations leveraging deuterated standards like 4-Pregnen-11α,21-diol-3,20-dione-d8 have been instrumental in pushing the boundaries of sensitivity and specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for steroid analysis, and the use of deuterated internal standards is a cornerstone of many validated methods. nih.govnih.gov These standards are essential for correcting for matrix effects, which are a common source of analytical inaccuracy in complex samples. nih.gov By spiking the sample with a known amount of the deuterated standard at the beginning of the sample preparation process, any loss of analyte during extraction or any suppression or enhancement of the signal during ionization can be accounted for.

Recent research has focused on developing highly sensitive LC-MS/MS methods for the simultaneous quantification of a panel of steroids. In these methods, deuterated standards, including deuterated corticosterone, are routinely used to achieve low limits of quantification (LLOQ). For instance, a method for the analysis of 12 steroid hormones in serum reported an LLOQ for corticosterone of 0.41 nmol/L, demonstrating the high sensitivity achievable with this approach. nih.gov Another study detailing the simultaneous measurement of 18 steroids reported an even lower LLOQ for corticosterone. nih.gov

The use of surrogate analytes, such as deuterated standards, is a particularly innovative approach for quantifying endogenous steroids where a true "blank" matrix (a sample completely devoid of the analyte) is impossible to obtain. nih.gov This "surrogate analyte" approach allows for the construction of calibration curves and the accurate quantification of the endogenous steroid in real samples. nih.gov

The following table summarizes the lower limits of quantification (LLOQ) for various steroids achieved in a multi-steroid analysis method utilizing deuterated internal standards, illustrating the capability for trace-level detection.

SteroidLower Limit of Quantification (nmol/L)
Testosterone0.17
Androstenedione0.88
DHEAS35.0
Pregnenolone4.00
17-hydroxypregnenolone1.50
Progesterone0.40
17-hydroxyprogesterone1.15
11-deoxycorticosterone0.30
Cortisol3.45
Cortisone0.69
11-deoxycortisol0.36
21-deoxycortisol0.36
Corticosterone0.72

Data sourced from a study on the LC-MS/MS analysis of 13 steroids in serum. synnovis.co.uk

This data underscores the effectiveness of using deuterated internal standards like 4-Pregnen-11α,21-diol-3,20-dione-d8 in developing robust and sensitive analytical methods for the comprehensive profiling of steroids at physiologically relevant concentrations.

Applications in Metabolic and Biosynthetic Pathway Elucidation

Tracing Steroid Metabolic Pathways Using Deuterated Analogs

Stable isotope-labeled compounds, such as deuterated corticosterone (B1669441), are invaluable for human metabolism studies when used in combination with mass spectrometric methods. nih.gov These analogs act as tracers, allowing for the precise tracking of their transformation through various metabolic routes.

Elucidation of Precursor-Product Relationships

A fundamental application of 4-Pregnen-11β,21-diol-3,20-dione-d8 is to clarify the direct relationships between steroid precursors and their resulting products. nih.gov In steroidogenesis, a series of enzymatic reactions convert cholesterol into various steroid hormones. nih.govresearchgate.net For instance, corticosterone is a direct precursor to aldosterone. kegg.jp

By administering deuterated corticosterone, researchers can track the appearance of the deuterium (B1214612) label in downstream metabolites. Using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), scientists can identify and quantify deuterated aldosterone. nih.govnih.gov This confirms the metabolic link and allows for the calculation of precursor-to-product conversion ratios, which provide insight into the efficiency of specific metabolic steps. nih.gov This approach has been instrumental in building the detailed maps of steroid biosynthesis we use today. kegg.jpgenome.jp

Table 1: Conceptual Example of Precursor-Product Tracing This table illustrates how the detection of deuterated metabolites confirms metabolic pathways after administering 4-Pregnen-11β,21-diol-3,20-dione-d8.

AnalyteUnlabeled Mass (Da)Deuterated Mass (d8) (Da)Detected in Sample?Implication
Corticosterone (Precursor) 346.46354.51YesConfirms uptake of the tracer.
Aldosterone (Product) 360.44368.49YesConfirms the conversion of corticosterone to aldosterone.
11-Dehydrocorticosterone (Product) 344.45352.50YesConfirms the activity of 11β-hydroxysteroid dehydrogenase.
Tetrahydrocorticosterone (Metabolite) 350.49358.54YesConfirms downstream metabolic degradation pathway.

Determination of Metabolic Flux and Kinetic Parameters

Beyond simply identifying pathways, it is crucial to understand the rate at which these reactions occur—a concept known as metabolic flux. arxiv.org Kinetic flux profiling (KFP) is an experimental approach that measures these rates by tracking the incorporation of stable isotopes into metabolites over time. nih.govnih.gov

In a typical KFP experiment, a biological system (like cultured cells or a whole organism) is switched from a standard medium to one containing the isotope-labeled precursor, such as 4-Pregnen-11β,21-diol-3,20-dione-d8. nih.gov Samples are then collected at multiple time points and analyzed by mass spectrometry to measure the changing ratio of labeled to unlabeled metabolites. nih.gov The rate at which the deuterated label appears in a product is directly related to the metabolic flux through that specific enzymatic step. nih.govprinceton.edu This allows for the calculation of key kinetic parameters, providing a dynamic view of the metabolic system. arxiv.org

Table 2: Illustrative Data from a Kinetic Flux Profiling Experiment This table shows hypothetical data demonstrating the rate of appearance of a deuterated product, which is used to calculate metabolic flux.

Time After d8-Corticosterone Administration (minutes)Concentration of Unlabeled Aldosterone (nmol/L)Concentration of Deuterated Aldosterone (nmol/L)Percent Labeled
05.00.00%
54.80.24%
104.50.510%
203.91.122%
303.21.836%

Investigation of Steroidogenesis and Related Enzymatic Activities

Deuterated steroids are essential for studying steroidogenesis—the process of hormone synthesis from cholesterol in tissues like the adrenal glands and gonads. nih.govnih.gov They provide a means to probe the activity of the specific enzymes that drive this complex pathway. researchgate.net

Assessment of Steroid Enzyme Activity via Isotope Ratios

The activity of a specific steroidogenic enzyme can be assessed by measuring the ratio of its substrate (precursor) to its product. nih.gov For example, the enzyme 11β-hydroxylase converts 11-deoxycortisol to cortisol. nih.govnih.gov In conditions like 11β-hydroxylase deficiency, this conversion is impaired, leading to an accumulation of the precursor. nih.gov

By introducing a deuterated substrate like d8-corticosterone, researchers can precisely measure the formation of its deuterated products. Comparing the ratio of the deuterated precursor to its deuterated product offers a direct measure of a specific enzyme's activity. This technique is highly specific and avoids the cross-reactivity issues that can plague traditional immunoassays. mdpi.com This method is so precise that it is used in anti-doping analyses to detect the illicit use of endogenous steroids by examining unnatural isotope ratios. nih.govnih.govscispace.com

Mapping Novel Biosynthetic Routes

While major steroid pathways are well-documented, deuterated precursors can be used to discover novel or alternative metabolic routes in different species or disease states. scilit.com When 4-Pregnen-11β,21-diol-3,20-dione-d8 is introduced into a system, its metabolic fate is not always confined to known pathways.

Researchers can perform untargeted screening using high-resolution mass spectrometry to search for any molecule that carries the specific mass shift indicating the presence of the eight deuterium atoms. youtube.com This has led to the identification of previously uncharacterized steroid metabolites, helping to expand our understanding of the full complexity of the steroid metabolome. nih.gov For example, studies using deuterated steroids have helped identify alternative pathways for androgen biosynthesis, sometimes referred to as "backdoor pathways". nih.gov

Differentiation of Endogenous and Exogenous Steroid Pools in Biological Systems

A significant challenge in endocrinology and pharmacology is distinguishing between steroids produced naturally by the body (endogenous) and those administered as medication (exogenous). nih.gov Since synthetic versions of hormones like cortisol are chemically identical to their endogenous counterparts, measuring a patient's total hormone level does not reveal how much their own body is producing. researchgate.net

Deuterated steroids like 4-Pregnen-11β,21-diol-3,20-dione-d8 solve this problem. diva-portal.org Because the deuterated version is heavier than the natural version, mass spectrometry can easily distinguish between the two. nih.govnih.gov This allows researchers to track the absorption, distribution, and metabolism of an administered steroid drug without interference from the body's own hormone production. nih.gov This is critical for studies on conditions like adrenal insufficiency, where understanding the residual function of the adrenal glands is important, and in clinical pharmacology to assess the pharmacokinetics of steroid medications. nih.govnih.gov

Table 3: Mass Spectrometry Signatures for Differentiating Steroid Pools This table shows the distinct mass-to-charge ratios (m/z) that allow LC-MS/MS to differentiate between endogenous corticosterone and its administered deuterated analog.

CompoundSourceMolecular Weight (Da)Typical [M+H]⁺ ion (m/z)Analytical Status
Corticosterone Endogenous346.46347.47Body's natural production.
4-Pregnen-11β,21-diol-3,20-dione-d8 Exogenous354.51355.52Administered tracer/drug.

Isotope Ratio Mass Spectrometry (IRMS) in Steroid Research

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive analytical technique used to measure the relative abundance of isotopes in a sample. youtube.com In the context of steroid research, IRMS is a cornerstone for differentiating between endogenous and exogenous steroids, a critical aspect of anti-doping analysis. nih.govselectscience.net While IRMS typically measures the ratio of carbon-13 to carbon-12 (¹³C/¹²C), the principles can be extended to other stable isotopes, including deuterium. nih.gov

The natural abundance of stable isotopes in the environment leads to a characteristic isotopic signature in the steroids produced by an organism. nih.gov Synthetic steroids, including deuterated compounds, will have a distinctly different isotopic ratio. nih.gov By analyzing the isotopic ratio of a target steroid and its metabolites, and comparing it to that of endogenous reference compounds, the origin of the steroid can be unequivocally determined. nih.gov

In a research setting, 4-Pregnen-11β,21-diol-3,20-dione-d8 can be used as an internal standard with a known, highly enriched deuterium content. This allows for precise quantification and also serves as a clear marker to track the metabolic fate of the administered corticosterone without interference from the endogenous pool. The significant mass difference between the d8-labeled steroid and its natural counterpart makes it an ideal tracer for such studies.

Application Area Technique Utility of 4-Pregnen-11β,21-diol-3,20-dione-d8
Metabolic Pathway ElucidationMass SpectrometryServes as a tracer to identify and quantify metabolites of corticosterone.
Biosynthetic StudiesIsotopic LabelingHelps to delineate the enzymatic steps in the corticosteroid synthesis pathway.
Anti-Doping ResearchIsotope Ratio Mass Spectrometry (IRMS)Can be used as a reference material with a distinct isotopic signature.
Quantitative AnalysisMass SpectrometryActs as an internal standard for accurate measurement of corticosterone levels.

Mechanistic Studies of Steroid Transformations

Understanding the precise mechanisms by which enzymes catalyze the transformation of steroids is a fundamental goal of biochemistry. Deuterated steroids like 4-Pregnen-11β,21-diol-3,20-dione-d8 are powerful probes for these mechanistic studies. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the greater mass of deuterium.

If a carbon-hydrogen bond at a deuterated position is broken in the rate-determining step of an enzymatic reaction, the reaction will proceed more slowly with the deuterated substrate compared to the non-deuterated one. By measuring the reaction rates of 4-Pregnen-11β,21-diol-3,20-dione-d8 and its non-deuterated counterpart with a specific enzyme, researchers can infer whether a particular C-H bond is involved in the catalytic mechanism.

This approach has been instrumental in elucidating the mechanisms of various steroid-metabolizing enzymes. For example, studies on the enzymatic dehydrogenation of cortisol have utilized deuterated analogs to understand the reaction mechanism. nih.gov Similarly, 4-Pregnen-11β,21-diol-3,20-dione-d8 can be employed to investigate the mechanisms of enzymes that metabolize corticosterone, such as 11β-hydroxysteroid dehydrogenase. By observing a KIE, researchers can gain insights into the transition state of the reaction and the specific roles of amino acid residues in the enzyme's active site.

Methodological Challenges and Future Research Directions

Addressing Isotopic Carry-Over and Cross-Contamination in Deuterated Standards

Isotopic carry-over and cross-contamination represent significant challenges in high-throughput analysis using deuterated standards like 4-Pregnen-11β,21-diol-3,20-dione-d8. Carry-over, where residual analyte from a previous high-concentration sample affects the measurement of a subsequent low-concentration sample, can lead to inaccurate quantification. Cross-contamination can occur from various sources within the analytical system, including sampling devices, solvent impurities, and laboratory plasticware. merckmillipore.com

Modern LC-MS instrumentation, while highly sensitive, is susceptible to these contamination issues, which can increase background signals and interfere with the detection of target analytes. chromatographyonline.com Even with high-resolution mass spectrometers, contaminants with the same elemental formula as the analyte of interest can cause interference. chromatographyonline.com

Strategies to Mitigate Carry-Over and Cross-Contamination:

StrategyDescription
Optimized Wash Cycles Implementing rigorous and effective wash cycles between sample injections to cleanse the autosampler and column.
Use of High-Purity Solvents and Reagents Employing solvents and reagents with minimal impurities to reduce background noise and potential contaminants.
Inert Labware Utilizing labware made from materials less prone to leaching plasticizers and other contaminants.
Careful Method Development Designing chromatographic methods with sufficient separation to resolve the analyte from potential contaminants.

Future research will likely focus on developing novel materials for LC systems that exhibit lower analyte adsorption and on creating more sophisticated, automated cleaning protocols integrated into analytical workflows.

Strategies for Overcoming Hydrogen-Deuterium Exchange Issues in Analytical Systems

Hydrogen-deuterium (H-D) exchange is a phenomenon where deuterium (B1214612) atoms on a labeled standard, such as 4-Pregnen-11β,21-diol-3,20-dione-d8, can exchange with hydrogen atoms from the solvent or other molecules in the analytical system. nih.govnih.gov This exchange can compromise the isotopic purity of the standard, leading to inaccurate quantification. nih.govcerilliant.com

The stability of the deuterium label is influenced by factors like pH, temperature, and the specific location of the deuterium atoms on the molecule. youtube.com While some positions are relatively stable, others can be more prone to exchange.

Current and Future Strategies to Address H-D Exchange:

StrategyDescription
Optimized pH and Temperature Controlling the pH and temperature of the mobile phase and sample to minimize the rate of H-D exchange. youtube.com
Strategic Labeling Synthesizing deuterated standards with labels on positions less susceptible to exchange.
Rapid Analysis Minimizing the time the sample spends in the analytical system to reduce the opportunity for exchange to occur.
Advanced Mass Spectrometry Techniques Employing mass spectrometry techniques that can differentiate between the labeled standard and any exchanged species.

Future advancements may involve the development of novel derivatization techniques that "lock" the deuterium atoms in place, as well as more sophisticated computational models to predict and correct for H-D exchange.

Advancements in Multiplexed Analysis of Steroid Panels

There is a growing demand for the simultaneous analysis of multiple steroids in a single run, known as multiplexed analysis or steroid profiling. nih.govresearchgate.net This approach provides a more comprehensive picture of the steroid metabolome and is valuable for diagnosing and monitoring various endocrine disorders. chromatographyonline.comnih.gov LC-MS/MS is the preferred technique for this purpose due to its high sensitivity, specificity, and multiplexing capabilities. nih.govresearchgate.netnih.gov

However, developing robust multiplexed assays presents several challenges, including the need to separate structurally similar isobaric steroids, manage a wide dynamic range of concentrations, and ensure consistent recovery for all analytes. researchgate.netresearchgate.net

Key Advancements in Multiplexed Steroid Analysis:

AdvancementDescription
Ultra-High-Performance Liquid Chromatography (UHPLC) Provides higher resolution and faster separation times, enabling the analysis of more compounds in a single run. chromatographyonline.com
Two-Dimensional Liquid Chromatography (2D-LC) Offers enhanced separation power by using two different columns, which is particularly useful for resolving complex mixtures of steroids. mdpi.com
Improved Sample Preparation Development of automated and high-throughput sample preparation methods, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), to improve recovery and reduce matrix effects. researchgate.net
Advanced Mass Spectrometers Modern mass spectrometers offer faster scanning speeds and higher sensitivity, allowing for the detection of low-abundance steroids. nih.gov

Future directions in this area include the development of even more comprehensive steroid panels, the miniaturization of analytical systems using microfluidics to reduce sample and solvent consumption, and the integration of artificial intelligence for automated method development and data analysis. nih.gov

Emerging Trends in Stable Isotope Labeling for Complex Biological Systems

Stable isotope labeling is a powerful tool for tracing metabolic pathways and quantifying metabolic fluxes in complex biological systems. nih.govbioanalysis-zone.comtandfonline.com The use of compounds like 4-Pregnen-11β,21-diol-3,20-dione-d8 as internal standards is just one application of this technology. caymanchem.commedchemexpress.com Emerging trends are expanding the use of stable isotopes to gain deeper insights into cellular metabolism. nih.govfao.orgadesisinc.com

Emerging Trends:

TrendDescription
Metabolic Flux Analysis Using stable isotope tracers to measure the rates of metabolic reactions, providing a dynamic view of cellular metabolism. nih.gov
Stable Isotope Labeling in Cell Culture (SILAC) A metabolic labeling technique used in proteomics to quantify differences in protein abundance between cell populations. nih.gov
Untargeted Metabolomics with Stable Isotopes Combining stable isotope labeling with untargeted metabolomics to facilitate the identification of unknown metabolites and the discovery of novel metabolic pathways. acs.orgtandfonline.com
In Vivo Labeling Studies Administering stable isotope-labeled precursors to living organisms to study metabolism in a more physiologically relevant context. nih.gov

The future of stable isotope labeling lies in its application to more complex biological systems, such as whole organisms and patient-derived tissues, and in the development of more sophisticated computational tools for analyzing large-scale labeling data. nih.govbioanalysis-zone.com

Potential for Integration with Other Omics Technologies (e.g., Metabolomics, Lipidomics)

The integration of steroid analysis with other "omics" technologies, such as metabolomics and lipidomics, holds immense potential for a more holistic understanding of biological systems. acs.orgmdpi.com Steroids are lipids by nature, and their metabolism is intricately linked to broader metabolic and lipidomic pathways. researchgate.netnih.gov

By combining data from steroid profiling with data from metabolomics and lipidomics, researchers can uncover novel relationships between different classes of molecules and gain a more comprehensive view of the metabolic perturbations associated with disease. acs.orgmdpi.com

Examples of Integration:

Omics IntegrationPotential Insights
Steroidomics and Metabolomics Elucidating the interplay between steroid hormone biosynthesis and central carbon metabolism. mdpi.com
Steroidomics and Lipidomics Understanding how changes in steroid levels affect the overall lipid profile and vice versa. nih.gov
Multi-Omics Approaches Combining genomics, transcriptomics, proteomics, metabolomics, and lipidomics to build comprehensive models of cellular function and disease.

The primary challenge in integrating different omics datasets is the development of sophisticated bioinformatics and data analysis strategies that can handle the complexity and scale of the data. Future research will focus on creating standardized workflows and computational tools for multi-omics data integration and interpretation. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.